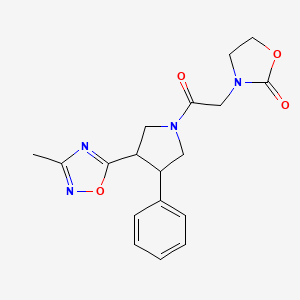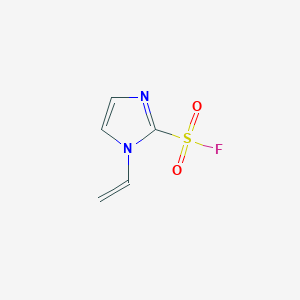
1-Ethenylimidazole-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenylimidazole-2-sulfonyl fluoride is a compound that has garnered significant interest in the fields of organic synthesis, chemical biology, and medicinal chemistry. This compound is characterized by the presence of an ethenyl group attached to an imidazole ring, which is further substituted with a sulfonyl fluoride group. The unique structural features of this compound make it a versatile intermediate in various chemical reactions and applications.
Mechanism of Action
Target of Action
1-Ethenylimidazole-2-sulfonyl fluoride, a type of sulfonyl fluoride, primarily targets enzymes in biological systems . Sulfonyl fluorides are used as electrophilic warheads by both medicinal chemists and chemical biologists . They have emerged as the workhorse functional group with diverse applications being reported .
Mode of Action
The compound interacts with its targets through a process known as sulfur(VI)-fluoride exchange (SuFEx) chemistry . This process has invigorated research into electrophilic species featuring a sulfur–fluorine bond . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
Biochemical Pathways
Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Result of Action
Sulfonyl fluorides are known to be used as electrophilic warheads, suggesting they may have a significant impact on cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the balance of reactivity and stability that makes sulfonyl fluorides attractive for various applications is particularly notable for their resistance to hydrolysis under physiological conditions .
Biochemical Analysis
Biochemical Properties
They interact with a range of enzymes, proteins, and other biomolecules, often acting as electrophilic warheads . The nature of these interactions typically involves the formation of covalent bonds, resulting in the modification of the target biomolecules .
Cellular Effects
The specific cellular effects of 1-Ethenylimidazole-2-sulfonyl fluoride are not well-studied. Sulfonyl fluorides are known to influence cell function in various ways. They can impact cell signaling pathways, gene expression, and cellular metabolism . The exact effects would depend on the specific biomolecules that this compound interacts with in the cell.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Sulfonyl fluorides are known to exert their effects at the molecular level through various mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-ethenylimidazole-2-sulfonyl fluoride can be achieved through several synthetic routes. One common method involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . Industrial production methods often utilize sulfuryl fluoride gas (SO2F2) and other solid reagents such as FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons .
Chemical Reactions Analysis
1-Ethenylimidazole-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl fluorides.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups.
Substitution: The sulfonyl fluoride group can be substituted with nucleophiles under suitable reaction conditions. Common reagents used in these reactions include pyrilium salts, transition-metal catalysts (e.g., palladium, copper, nickel), and SO2F2 gas.
Scientific Research Applications
1-Ethenylimidazole-2-sulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in chemical biology for the development of bioactive molecules and probes.
Comparison with Similar Compounds
1-Ethenylimidazole-2-sulfonyl fluoride can be compared with other similar compounds, such as:
Sulfonyl Chlorides: These compounds also contain a sulfonyl group but are less stable and more reactive than sulfonyl fluorides.
Sulfonamides: These compounds have a sulfonyl group attached to an amine, offering different reactivity and applications.
Sulfonyl Fluorides: Other sulfonyl fluorides with different substituents exhibit similar stability and reactivity but may have different applications. The uniqueness of this compound lies in its combination of an ethenyl group and an imidazole ring, which imparts distinct properties and reactivity compared to other sulfonyl fluorides.
Properties
IUPAC Name |
1-ethenylimidazole-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2S/c1-2-8-4-3-7-5(8)11(6,9)10/h2-4H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJAPZZYWJYBRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=CN=C1S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
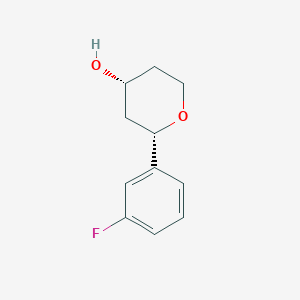
![8-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2425488.png)
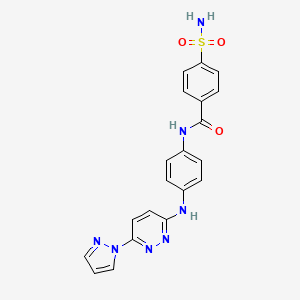
![2-(6-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2425494.png)
![N-methyl-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2425496.png)
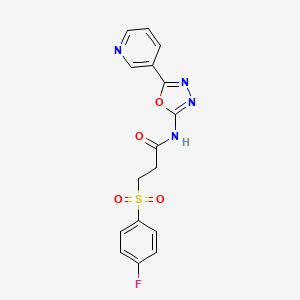
![[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2425499.png)
![2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2425500.png)
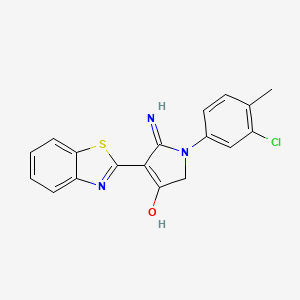
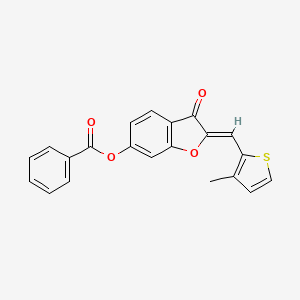
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2425503.png)
![2-(4-chlorophenyl)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2425504.png)
![Ethyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2425507.png)
